molecular formula C11H6Cl2N2O3 B13978241 phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate

phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate

Cat. No.: B13978241
M. Wt: 285.08 g/mol
InChI Key: PIHZQFOCAVDUOD-UHFFFAOYSA-N
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Description

Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate typically involves the reaction of phenylhydrazine with 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency and efficiency, with stringent quality control measures in place to monitor the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound .

Mechanism of Action

The mechanism of action of phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate is unique due to its specific phenyl and carboxylate groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

phenyl 4,5-dichloro-6-oxopyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O3/c12-8-6-14-15(10(16)9(8)13)11(17)18-7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHZQFOCAVDUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C(=O)C(=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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